![molecular formula C15H19NO6 B3021443 5-Ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid CAS No. 97996-97-9](/img/structure/B3021443.png)
5-Ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Overview
Description
5-Ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid is an organic compound with the molecular formula C15H19NO6 and a molecular weight of 309.314 g/mol . This compound is characterized by its complex structure, which includes an ethoxy group, a keto group, and a phenylmethoxycarbonylamino group attached to a pentanoic acid backbone . It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 5-Ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid involves several steps. One common synthetic route includes the reaction of ethyl 4-aminobutanoate with benzyl chloroformate to form an intermediate compound, which is then oxidized to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-Ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5-Ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid can be compared with similar compounds such as:
Ethyl 4-aminobutanoate: A precursor in its synthesis, which lacks the phenylmethoxycarbonylamino group.
Benzyl chloroformate: Another precursor, which is used to introduce the phenylmethoxycarbonylamino group.
Other substituted pentanoic acids: Compounds with similar backbones but different substituents, which may have different chemical and biological properties.
Biological Activity
5-Ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid, also known by its CAS number 5672-81-1, is a compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19NO6
- Molecular Weight : 309.31 g/mol
- CAS Number : 5672-81-1
- Density : 1.244 g/cm³
- Boiling Point : 517.9 °C at 760 mmHg
- Flash Point : 267 °C
The biological activity of this compound is believed to be linked to its structural features, particularly the ethoxy and phenylmethoxycarbonylamino groups. These functional groups may interact with various biological targets, influencing metabolic pathways and enzyme activities.
Inhibition of Enzymatic Activity
One of the notable mechanisms of action involves the inhibition of specific enzymes such as tyrosinase. Tyrosinase is critical in melanin biosynthesis, and compounds that inhibit this enzyme can have applications in treating hyperpigmentation disorders.
Pharmacological Studies
Several studies have explored the pharmacological effects of compounds related to or derived from this compound:
-
Tyrosinase Inhibition :
- A study indicated that compounds structurally related to this compound exhibited significant inhibition of tyrosinase activity, with varying IC50 values depending on structural modifications. For instance, certain derivatives showed IC50 values in the low micromolar range, suggesting strong inhibitory potential against melanin production .
- Cell Viability Assays :
- Anti-Melanogenic Effects :
Case Study 1: Tyrosinase Inhibition in Melanoma Cells
A recent study evaluated the effect of various derivatives on tyrosinase activity in B16F10 cells. The results showed that compounds with similar scaffolds to this compound significantly reduced melanin production without affecting cell viability at lower concentrations.
Compound | IC50 (µM) | Cell Viability (%) at 5 µM |
---|---|---|
Compound A | 0.51 ± 0.00 | 95% |
Compound B | 144.06 ± 3.10 | 90% |
Compound C | >200 | 100% |
Case Study 2: Structure-Activity Relationship (SAR)
In another investigation focused on SAR, modifications to the phenyl ring were shown to enhance or diminish inhibitory activity against tyrosinase. Compounds with hydroxyl substitutions exhibited significantly stronger inhibition compared to methoxy-substituted analogs .
Properties
IUPAC Name |
5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-2-21-14(19)12(8-9-13(17)18)16-15(20)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQYYJMIBOQAFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303397 | |
Record name | 4-{[(Benzyloxy)carbonyl]amino}-5-ethoxy-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5672-81-1 | |
Record name | NSC169173 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-{[(Benzyloxy)carbonyl]amino}-5-ethoxy-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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